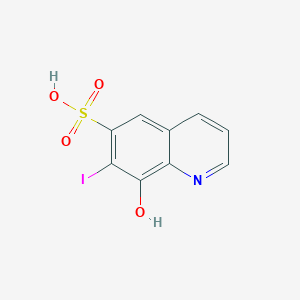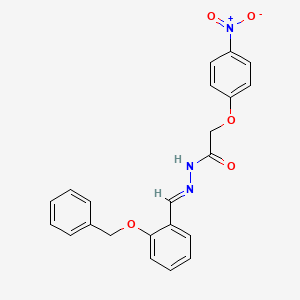
5-Bromo-2-hydroxy-N'-(1-(4-methylphenyl)ethylidene)benzohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-2-hydroxy-N’-(1-(4-methylphenyl)ethylidene)benzohydrazide is an organic compound with the molecular formula C16H15BrN2O2 and a molecular weight of 347.214 g/mol . This compound is part of a class of hydrazides, which are known for their diverse applications in various fields of chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-hydroxy-N’-(1-(4-methylphenyl)ethylidene)benzohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzohydrazide and 4-methylacetophenone. The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar condensation reactions. The process may be optimized for yield and purity through careful control of reaction conditions and purification steps.
化学反応の分析
Types of Reactions
5-Bromo-2-hydroxy-N’-(1-(4-methylphenyl)ethylidene)benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to amines.
Substitution: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium azide or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Corresponding oxides and hydroxylated derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
5-Bromo-2-hydroxy-N’-(1-(4-methylphenyl)ethylidene)benzohydrazide has several applications in scientific research:
Chemistry: Used as a ligand in the preparation of metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its biological activities.
Industry: Utilized in the synthesis of other complex organic molecules and materials.
作用機序
The mechanism of action of 5-Bromo-2-hydroxy-N’-(1-(4-methylphenyl)ethylidene)benzohydrazide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can interfere with biological processes. The hydrazide group can also participate in redox reactions, influencing cellular pathways .
類似化合物との比較
Similar Compounds
5-Bromo-2-hydroxyacetophenone: Shares the brominated phenol structure but lacks the hydrazide group.
4-Methylbenzohydrazide: Contains the hydrazide group but lacks the brominated phenol structure.
Uniqueness
5-Bromo-2-hydroxy-N’-(1-(4-methylphenyl)ethylidene)benzohydrazide is unique due to the combination of its brominated phenol and hydrazide functionalities, which confer distinct chemical reactivity and biological activity .
特性
CAS番号 |
303064-95-1 |
|---|---|
分子式 |
C16H15BrN2O2 |
分子量 |
347.21 g/mol |
IUPAC名 |
5-bromo-2-hydroxy-N-[(E)-1-(4-methylphenyl)ethylideneamino]benzamide |
InChI |
InChI=1S/C16H15BrN2O2/c1-10-3-5-12(6-4-10)11(2)18-19-16(21)14-9-13(17)7-8-15(14)20/h3-9,20H,1-2H3,(H,19,21)/b18-11+ |
InChIキー |
YXPOIKXAILYFSQ-WOJGMQOQSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C(=N/NC(=O)C2=C(C=CC(=C2)Br)O)/C |
正規SMILES |
CC1=CC=C(C=C1)C(=NNC(=O)C2=C(C=CC(=C2)Br)O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![methyl (2E)-2-(2-chlorobenzylidene)-5-(4-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11994531.png)



![3-(1H-benzimidazol-1-yl)-N'-[(E)-(4-bromophenyl)methylidene]propanehydrazide](/img/structure/B11994555.png)

![3-methyl-N-{2,2,2-trichloro-1-[(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)amino]ethyl}benzamide](/img/structure/B11994565.png)
![4-{(E)-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}phenyl (2E)-3-(2-chlorophenyl)-2-propenoate](/img/structure/B11994572.png)

![5-Phenyl-7-(thiophen-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11994581.png)

![N'-[(2-chlorophenyl)-oxomethyl]-1-ethyl-4-hydroxy-2-oxo-3-quinolinecarbohydrazide](/img/structure/B11994596.png)

